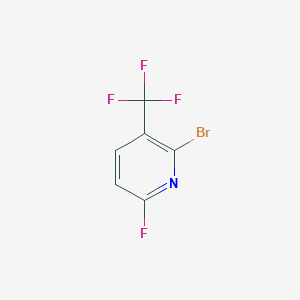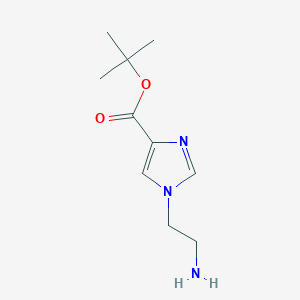
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone is a chemical compound with the molecular formula C13H16O3 It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring substituted with a hydroxy and a methoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with hydroxy and methoxyethyl groups through electrophilic aromatic substitution reactions. Common reagents include methoxyethyl chloride and hydroxybenzene derivatives.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a phenyl ketone derivative.
Reduction: Formation of a cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanol.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxyethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropyl phenyl ketone: Lacks the hydroxy and methoxyethyl groups, making it less versatile in terms of reactivity and applications.
2-Hydroxy-5-(2-methoxyethyl)phenyl methanone: Lacks the cyclopropyl group, which may affect its binding properties and biological activity.
Uniqueness
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl group enhances its stability and binding affinity, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
1249362-85-3 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
cyclopropyl-[2-hydroxy-5-(2-methoxyethyl)phenyl]methanone |
InChI |
InChI=1S/C13H16O3/c1-16-7-6-9-2-5-12(14)11(8-9)13(15)10-3-4-10/h2,5,8,10,14H,3-4,6-7H2,1H3 |
InChI-Schlüssel |
ZXFJPLVRPPDILE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1=CC(=C(C=C1)O)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
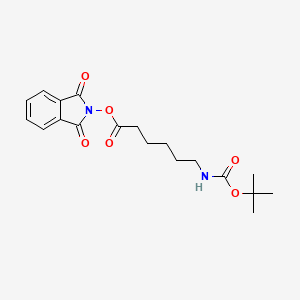
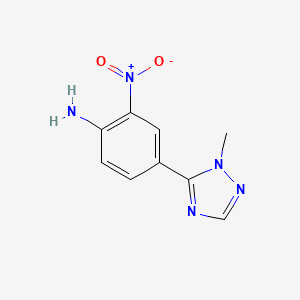
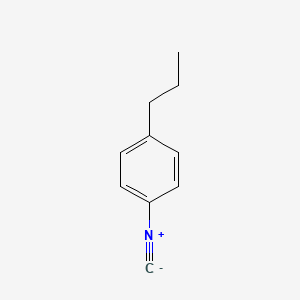
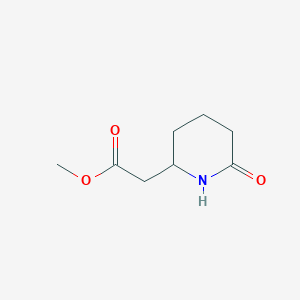
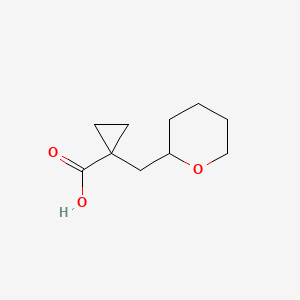
![tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13570964.png)
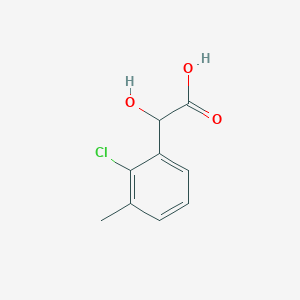
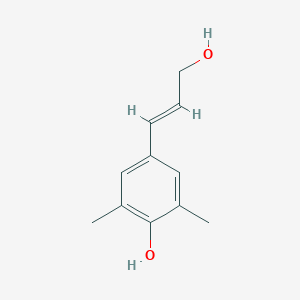
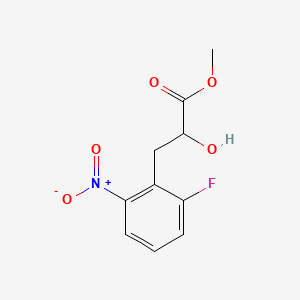
![1,1,1-Trifluoro-3-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13570986.png)

